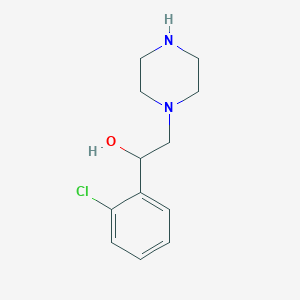
1-(2-Chlorophenyl)-2-piperazin-1-ylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
The primary target of 1-(2-Chlorophenyl)-2-piperazin-1-ylethanol is the GABA-A receptor . GABA-A receptors are a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
This compound, like other piperazine derivatives, acts as an antagonist of the GABA-A receptor . This means it binds to the receptor and inhibits its normal function. Specifically, it concentration-dependently inhibits the GABA-evoked ion current . The most potent GABA-A receptor antagonists among the derivatives are chlorophenylpiperazines .
Biochemical Pathways
For instance, they can influence the levels of neurotransmitters in the brain, potentially leading to changes in mood and behavior .
Pharmacokinetics
It is known that similar compounds, such as ketamine, have a rapid onset of action and a short half-life . Ketamine, for example, has a bioavailability of 93% when administered intramuscularly and an elimination half-life of 2.5–3 hours . It is metabolized primarily in the liver by cytochrome P450 enzymes .
Result of Action
It is known that gaba-a receptor antagonists can have a variety of effects, including changes in mood and behavior . They may also have potential therapeutic applications, such as in the treatment of certain neurological and psychiatric disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs or substances, the physiological state of the individual, and genetic factors that can influence drug metabolism .
Analyse Biochimique
Biochemical Properties
It is known that the compound can participate in reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation
Molecular Mechanism
It is known that benzylic halides can typically react via an SN2 pathway, and 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-2-piperazin-1-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-11-4-2-1-3-10(11)12(16)9-15-7-5-14-6-8-15/h1-4,12,14,16H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINZIWLUUHLAHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(C2=CC=CC=C2Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-(Diethylamino)propyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349505.png)
![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B349506.png)
![2-(3-(Diethylamino)propyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349507.png)
![2-[2-(2-Furyl)-2-(1-pyrrolidinyl)ethyl]-1-(3-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349510.png)

![1-[(4-Methoxyphenyl)acetyl]-4-piperidinecarboxylic acid](/img/structure/B349518.png)

![3-phenylpropyl [(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B349524.png)
![1-benzyl-5-cyclohexyl-3-(4-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B349540.png)
![5-cyclohexyl-3-(4-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B349551.png)
![5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B349552.png)
![3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B349568.png)
![6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B349574.png)
![7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B349576.png)
